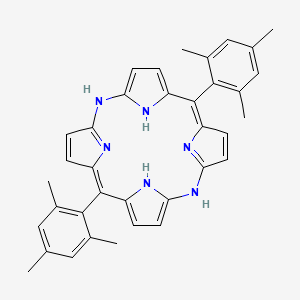
10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to the porphyrin core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between 5-(2,4,6-trimethylphenyl)dipyrromethane and tetraphenylbenzenecarboxaldehyde . The reaction yields the desired porphyrin compound, which can be further purified using chromatographic techniques.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand compared to other porphyrins. the synthetic route mentioned above can be scaled up for larger production if necessary.
化学反応の分析
10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced porphyrin species.
Substitution: The compound can undergo substitution reactions, particularly at the meso positions, using reagents such as halogens or organometallic compounds.
科学的研究の応用
10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine has several scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, the compound is studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll. This makes it useful in understanding biological processes and developing biomimetic systems.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy.
Industry: In industrial applications, the compound is used in the development of dye-sensitized solar cells and other optoelectronic devices
作用機序
The mechanism of action of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound acts as an electron transfer mediator, facilitating the transfer of electrons between reactants. This is particularly evident in its role in the reduction of carbon dioxide, where it helps stabilize reaction intermediates and enhance the overall reaction rate .
In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. This process involves the absorption of light by the porphyrin core, followed by energy transfer to molecular oxygen, resulting in the formation of singlet oxygen and other reactive species that can damage cellular components .
類似化合物との比較
10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine can be compared to other porphyrin derivatives, such as 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin and 5,15-bis(2,4,6-trimethylphenyl)-10,20-bis(2,6-dibromophenyl)-21H,23H-porphyrin . These compounds share similar structural features but differ in their substituents and overall reactivity.
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin: This compound has four 2,4,6-trimethylphenyl groups attached to the porphyrin core, making it more sterically hindered and less reactive in certain chemical reactions.
5,15-Bis(2,4,6-trimethylphenyl)-10,20-bis(2,6-dibromophenyl)-21H,23H-porphyrin: The presence of bromine atoms in this compound enhances its reactivity towards nucleophilic substitution reactions, making it useful in the synthesis of various porphyrin derivatives.
特性
分子式 |
C36H34N6 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
7,17-bis(2,4,6-trimethylphenyl)-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |
InChI |
InChI=1S/C36H34N6/c1-19-15-21(3)33(22(4)16-19)35-25-7-11-29(37-25)41-31-13-9-27(39-31)36(34-23(5)17-20(2)18-24(34)6)28-10-14-32(40-28)42-30-12-8-26(35)38-30/h7-18H,1-6H3,(H2,37,39,41)(H2,38,40,42) |
InChIキー |
QKTFPLSXASIKER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)NC4=CC=C(N4)C(=C5C=CC(=N5)NC6=CC=C2N6)C7=C(C=C(C=C7C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


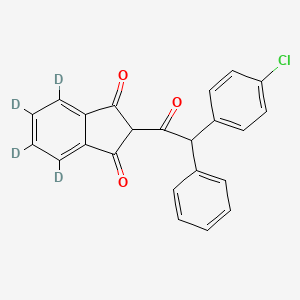

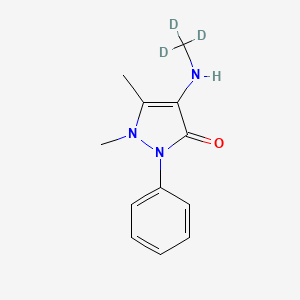
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
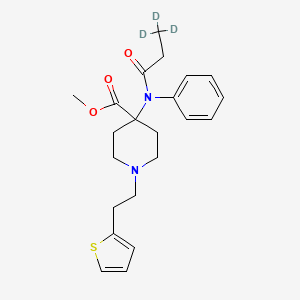


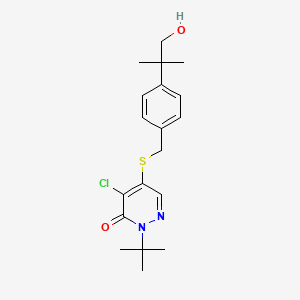

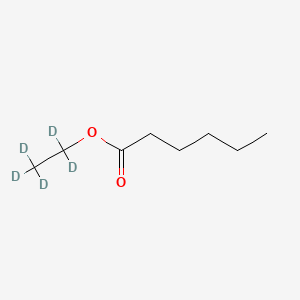
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

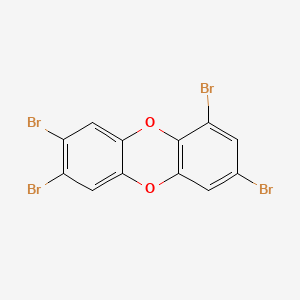
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
